molecular formula C10H19NO3 B2368593 3-Methyl-2-(3-methylbutanamido)butanoic acid CAS No. 91108-84-8

3-Methyl-2-(3-methylbutanamido)butanoic acid

Cat. No.: B2368593
CAS No.: 91108-84-8
M. Wt: 201.266
InChI Key: OPJHQXJQYXRMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-Methyl-2-(3-methylbutanamido)butanoic acid is widely used in various fields of scientific research:

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-methylbutanamido)butanoic acid involves the reaction of 3-methylbutanoic acid with appropriate amines under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent .

Industrial Production Methods

In industrial settings, the production of 3-methylbutanoic acid, a precursor to this compound, involves the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(3-methylbutanamido)butanoic acid undergoes typical carboxylic acid reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-methylbutanamido)butanoic acid involves its interaction with specific molecular targets, leading to the formation of amide, ester, anhydride, and chloride derivatives. These interactions are facilitated by the functional groups present in the compound, which participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(3-methylbutanamido)butanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its amido and carboxylic acid functional groups make it versatile in forming various derivatives, which are valuable in research and industrial applications .

Properties

IUPAC Name

3-methyl-2-(3-methylbutanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-6(2)5-8(12)11-9(7(3)4)10(13)14/h6-7,9H,5H2,1-4H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJHQXJQYXRMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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